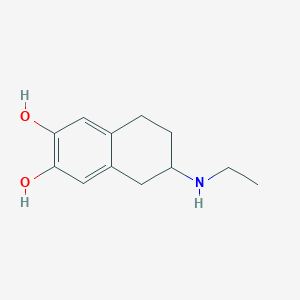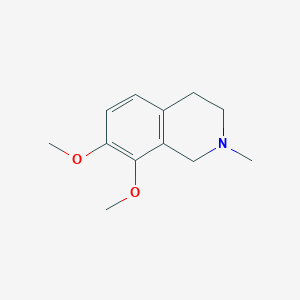
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is a chemical compound with the molecular formula C8H11N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This reaction is followed by the formation of an acid addition salt of a mono-hydroxy protected ganciclovir as an intermediate . The esterification of this product with an L-valine derivative and the removal of any protecting groups forms the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the purine ring .
Aplicaciones Científicas De Investigación
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with nucleic acids and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl benzoate: This compound has a similar purine structure but with different substituents.
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl acetate: Another similar compound with an acetate group instead of an ethanol group.
Uniqueness
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11N5O2 |
|---|---|
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
2-[(6-imino-7H-purin-1-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)12-4-13(7)5-15-2-1-14/h3-4,9,14H,1-2,5H2,(H,10,11) |
Clave InChI |
DXNZJXFSXYRBKH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=N)N(C=N2)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)


![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)



